molecular formula C9H13N3O B7869183 2-amino-N-isopropylnicotinamide

2-amino-N-isopropylnicotinamide

Cat. No.: B7869183
M. Wt: 179.22 g/mol
InChI Key: MHDZUNSQLCWGAE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-isopropylnicotinamide typically involves the reaction of nicotinic acid with isopropylamine and ammonia. The process can be summarized as follows:

    Nicotinic Acid to Nicotinoyl Chloride: Nicotinic acid is first converted to nicotinoyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Nicotinoyl Chloride to this compound: The nicotinoyl chloride is then reacted with isopropylamine and ammonia in a solvent such as ethanol or methanol. The reaction mixture is heated under reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-isopropylnicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Amino derivatives with reduced amide groups.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

2-amino-N-isopropylnicotinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in cellular metabolism and as a precursor for nicotinamide adenine dinucleotide (NAD+) synthesis.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and dietary supplements.

Mechanism of Action

The mechanism of action of 2-amino-N-isopropylnicotinamide involves its interaction with various molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.

    Enhance NAD+ Levels: As a nicotinamide derivative, it can increase the levels of NAD+ in cells, which is essential for energy metabolism and cellular repair processes.

    Antioxidant Activity: The compound exhibits antioxidant properties, neutralizing free radicals and reducing oxidative stress.

Comparison with Similar Compounds

2-amino-N-isopropylnicotinamide can be compared with other nicotinamide derivatives, such as:

    Nicotinamide: The parent compound, known for its role in NAD+ synthesis and various biological activities.

    Nicotinamide Riboside: Another derivative that is a precursor to NAD+ and has been studied for its anti-aging and neuroprotective effects.

    Nicotinamide Mononucleotide: A nucleotide derivative that also serves as a precursor to NAD+ and has potential therapeutic applications in metabolic and age-related diseases.

The uniqueness of this compound lies in its specific chemical modifications, which enhance its stability, bioavailability, and potential therapeutic effects compared to other nicotinamide derivatives.

Properties

IUPAC Name

2-amino-N-propan-2-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-6(2)12-9(13)7-4-3-5-11-8(7)10/h3-6H,1-2H3,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDZUNSQLCWGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(N=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In addition to being useful as discussed above, acid anhydrides produced by the method of the invention are useful as intermediates for the production of pyrimidine diones which can be used as herbicides. For example, 3-azaisatoic anhydride can be dissolved in dimethylformamide and reacted with a substantially stoichiometric amount of isopropyl amine to produce 2-amino-N-isopropylnicotinamide. The reaction is conveniently conducted at a temperature of about 45°-50° until carbon dioxide evolution ceases. The 2-amino-N-isopropylnicotinamide can then be reacted with phosgene to produce 3-isopropyl pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. This reaction can be conducted under ambient pressure in p-dioxane as a solvent, preferably in the presence of triethylamine as an HCl absorber, at a temperature in the vicinity of 100°.
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